4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H7F3N2O2 |
|---|---|
Molecular Weight |
316.23 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H7F3N2O2/c17-16(18,19)13-7-10(6-5-9(13)8-20)21-14(22)11-3-1-2-4-12(11)15(21)23/h1-7H |
InChI Key |
XTINQKHFHJGIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of m-Trifluoromethylfluorobenzene
The process begins with regioselective bromination of m-trifluoromethylfluorobenzene using dibromohydantoin (C₅H₆Br₂N₂O₂) in a glacial acetic acid–sulfuric acid mixture.
Cyano Group Substitution via Ullmann-Type Coupling
The brominated intermediate undergoes cyano substitution using cuprous cyanide (CuCN) in quinoline:
Ammonolysis for Amino Group Introduction
The fluorine atom at the para-position is replaced via ammonolysis in ethanol under high-pressure conditions:
-
Conditions : 120°C for 8 hours with liquefied ammonia (1.5:1 molar ratio to substrate).
-
Outcome : 4-Amino-2-(trifluoromethyl)benzonitrile is obtained in 90% yield after toluene recrystallization.
Formation of the Isoindolin-1,3-dione Moiety
Imide Cyclization with Phthalic Anhydride
The amine intermediate reacts with phthalic anhydride in acetic acid to form the target compound:
-
Procedure :
Alternative Route: Pre-Functionalized Isoindolinone Coupling
A Suzuki-Miyaura coupling approach employs a boronic ester-functionalized isoindolinone and a brominated trifluoromethylbenzonitrile:
-
Conditions :
Optimization of Critical Reaction Parameters
Bromination Selectivity
Cyanide Displacement Efficiency
Imide Cyclization Kinetics
-
Acid Catalysis : Acetic acid protonates the amine, facilitating nucleophilic attack on phthalic anhydride.
-
Temperature : Prolonged reflux (12 hours) ensures complete cyclization.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Routes
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile is being explored for its potential therapeutic properties:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit significant anti-cancer properties by interacting with specific biological targets, potentially inhibiting tumor growth and inducing apoptosis in cancer cells .
- Enzyme Inhibition: The compound may act as a biochemical probe in enzymatic studies, inhibiting key enzymes involved in various metabolic pathways .
Research indicates that compounds similar to this compound demonstrate diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzonitrile | Contains trifluoromethyl and benzonitrile groups | Moderate antibacterial activity |
| 1,3-Dioxoisoindole | Lacks trifluoromethyl group | Anti-inflammatory properties |
| Isoindolinone Derivatives | Variations on isoindoline core | Diverse pharmacological effects |
The trifluoromethyl group enhances metabolic stability and bioavailability, crucial for therapeutic efficacy .
Industrial Applications
Beyond medicinal chemistry, this compound has potential uses in the development of advanced materials:
- Polymers and Coatings: Its unique chemical properties may allow it to serve as a building block in synthesizing new materials with desirable characteristics .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a candidate for further pharmacological evaluation. For instance:
- Study on Anticancer Properties: Research has indicated that derivatives of this compound show promise in targeting cancer cell lines, demonstrating significant cytotoxic effects .
- Enzyme Interaction Studies: Investigations into its role as an enzyme inhibitor have revealed insights into its mechanism of action, suggesting it could be developed into a therapeutic agent for various diseases .
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile
- Molecular Formula : C₁₆H₁₁N₂O₂
- Key Feature : Lacks the -CF₃ group but retains the dioxoisoindolinyl-methyl linkage.
- Impact: The absence of -CF₃ reduces lipophilicity (LogP: ~2.8 vs.
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile
- Molecular Formula : C₁₆H₁₀FN₂O₂
- Key Feature : Substitutes -CF₃ with a single fluorine atom.
- Impact : Reduced steric bulk and weaker electron withdrawal compared to -CF₃, leading to altered binding affinities in biological targets .
Heterocyclic Modifications
4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile
- Molecular Formula : C₁₈H₁₀N₃O₂S
- Key Feature : Replaces the benzonitrile’s trifluoromethyl group with a thiazole ring.
- Impact : Introduces sulfur-based hydrogen bonding and increased polar surface area (PSA: ~84.6 Ų vs. ~54.6 Ų for the target compound), enhancing solubility but possibly reducing membrane permeability .
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- Molecular Formula : C₁₇H₁₈F₃N₃O₂S
- Key Feature: Incorporates a thioxoimidazolidinone ring instead of dioxoisoindolinyl.
- Impact : The sulfur atom in the thioxo group increases metabolic stability and metal-binding capacity, making it suitable for agrochemical applications .
Functional Group Replacements
4-Nitro-2-(trifluoromethyl)benzonitrile
- Molecular Formula : C₈H₃F₃N₂O₂
- Key Feature: Replaces the dioxoisoindolinyl group with a nitro (-NO₂) substituent.
Benzonitrile, 4-(2-acetyl-3-hydroxyphenoxy)-2-(trifluoromethyl)-
- Molecular Formula: C₁₆H₁₀F₃NO₃
- Key Feature: Substitutes dioxoisoindolinyl with a phenolic acetyl group.
- Impact : The hydroxyl and acetyl groups improve solubility in polar solvents (LogP: ~2.5) but reduce thermal stability compared to the target compound .
Biological Activity
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and data tables.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through condensation reactions involving isoindoline derivatives and trifluoromethylated benzonitriles. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study on related benzonitrile derivatives demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, suggesting potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| IITR00210 | 1250 | S. aureus |
| Other Derivatives | 625 - 2500 | Various Bacteria |
Antifungal Activity
Similar to its antibacterial properties, the antifungal activity of this compound is noteworthy. Compounds in the same class have shown effectiveness against fungi such as Candida albicans. The structure-activity relationship (SAR) studies indicate that the presence of the dioxoisoindoline moiety enhances antifungal potency .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | C. albicans |
| Other Dioxolane Derivatives | 500 - 2000 | Various Fungi |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Envelope Disruption : Similar compounds have been shown to induce stress on bacterial cell envelopes, leading to cell death through disruption of the proton motive force (PMF) .
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Interaction with Membrane Components : The trifluoromethyl group may enhance lipophilicity, allowing better penetration into microbial membranes.
Case Studies
A notable case study involved a series of benzonitrile derivatives tested against various pathogens. The study highlighted that modifications in the aromatic system significantly influenced antibacterial activity. Specifically, compounds with electron-withdrawing groups demonstrated enhanced efficacy against resistant strains .
Q & A
Q. What are the common synthetic strategies for introducing the 1,3-dioxoisoindolin-2-yl moiety into benzonitrile derivatives?
The 1,3-dioxoisoindolin-2-yl group is typically introduced via nucleophilic substitution or coupling reactions. For example, in , a copper-catalyzed azide-alkyne cycloaddition (CuAAC) was used to attach the moiety to a triazole intermediate. Another approach involves radical-polar crossover reactions under photoredox catalysis, as seen in , where redox-active esters facilitated fluorination. Solvent systems like THF/water (1:1) are critical for optimizing reaction efficiency .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Key techniques include:
- ¹⁹F-NMR : To confirm the presence of the trifluoromethyl group (δ ~ -60 to -65 ppm, as in ).
- ¹H-NMR : For aromatic proton assignments and monitoring coupling patterns (e.g., para-substituted benzonitrile protons at δ ~7.5–8.0 ppm, ).
- X-ray crystallography : Used to resolve steric effects from the bulky trifluoromethyl and isoindolinone groups (e.g., Hirshfeld surface analysis in ) .
Q. What computational methods are suitable for predicting molecular interactions involving this compound?
Density Functional Theory (DFT) calculations, as applied in , can model electronic properties and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). Hirshfeld surface analysis is also useful for visualizing crystal packing and intermolecular contacts .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved during structural characterization?
Discrepancies may arise from solvent effects, polymorphism, or dynamic processes. For example, in , ¹⁹F-NMR in CDCl₃ showed distinct shifts for fluorinated intermediates. Cross-validation with X-ray structures (e.g., ) and variable-temperature NMR can clarify dynamic conformations. If contradictions persist, re-synthesizing the compound under controlled conditions (e.g., anhydrous solvents) is recommended .
Q. What strategies improve yields in multi-step syntheses of this compound?
- Optimized iodination : highlights the use of 4-fluoro-2-(trifluoromethyl)benzonitrile as a precursor for introducing pyrazole rings via nucleophilic aromatic substitution.
- Solvent selection : demonstrates that biphasic THF/water systems enhance reaction homogeneity for CuAAC reactions.
- Catalyst screening : Photoredox catalysts (e.g., Ir(III) complexes) improve radical-mediated fluorination efficiency ( ) .
Q. How does the trifluoromethyl group influence the compound’s biological or material properties?
The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a candidate for drug discovery (e.g., links similar structures to mitochondrial protein degradation). Its electron-withdrawing nature also affects π-electron density in the benzonitrile core, which can be modeled via DFT to predict reactivity .
Q. What mechanistic insights explain low yields in hydantoin-hybrid syntheses (e.g., )?
Steric hindrance from the isoindolinone and trifluoromethyl groups may slow intermediate formation. Kinetic studies (e.g., monitoring via UPLC-MS, as in ) can identify rate-limiting steps. Adjusting stoichiometry or using bulky-base catalysts (e.g., DBU) may mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
